(2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol

描述

Chemical Identity and Taxonomic Classification

Structural Characteristics

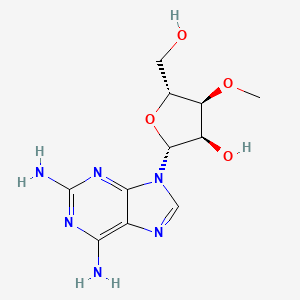

(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is a modified purine nucleoside with a methoxy group at the 4'-position of the ribose moiety and a 2,6-diaminopurine base. Its molecular formula is C₁₁H₁₆N₆O₅ , and its molecular weight is 312.29 g/mol . The compound features a β-D-ribofuranose sugar in the C2'-endo conformation, critical for its biochemical interactions.

Key Structural Features:

- Base : 2,6-Diaminopurine (a guanine analog with dual amino groups at positions 2 and 6).

- Sugar : 4'-O-methylated ribose with a hydroxymethyl group at position 5'.

- Stereochemistry : The (2R,3R,4S,5R) configuration ensures proper base-sugar linkage and spatial orientation.

Table 1: Comparative Structural Features

| Feature | This Compound | Adenosine |

|---|---|---|

| Base | 2,6-Diaminopurine | Adenine |

| Sugar Modification | 4'-O-Methyl | Unmodified |

| Molecular Formula | C₁₁H₁₆N₆O₅ | C₁₀H₁₃N₅O₄ |

| Functional Groups | 2x NH₂, OCH₃, OH | NH₂, OH |

Historical Context of Purine Nucleoside Derivatives

Early Discoveries in Purine Chemistry

Purine chemistry traces back to the isolation of uric acid from kidney stones by Carl Wilhelm Scheele in 1776. Emil Fischer’s pioneering work in the late 19th century established the purine structure and enabled synthetic routes for nucleoside derivatives. The first synthetic purine nucleoside, adenosine, was characterized in 1930, paving the way for analogs like 2,6-diaminopurine derivatives.

Evolution of 4'-Substituted Nucleosides

4'-O-Methylated nucleosides emerged in the 1970s as tools to study RNA structure and enzyme specificity. Early synthesis methods involved iodination of 4',5'-unsaturated nucleosides followed by methoxylation, as demonstrated by Robins et al. (1975). These modifications were designed to probe ribose puckering and steric effects in polymerase interactions.

Table 2: Milestones in 4'-Modified Nucleoside Synthesis

| Year | Development | Key Reference |

|---|---|---|

| 1975 | Synthesis of 4'-methoxy pyrimidine nucleosides | PubMed ID 1059351 |

| 2021 | GS-441524 derivatives with 4'-modifications | PMC8354861 |

Role of 2,6-Diaminopurine in Nucleic Acid Research

2,6-Diaminopurine, a non-canonical base, pairs with cytosine and uracil, offering unique hybridization properties. Its incorporation into oligonucleotides enhances thermal stability of duplexes, making it valuable for PCR primers and antisense technologies.

Significance in Nucleic Acid Biochemistry

Impact on RNA/DNA Structure

The 4'-O-methyl group stabilizes the ribose ring in the C3'-endo conformation, favoring A-form helix geometry in RNA. This modification reduces ribose flexibility, increasing duplex thermal stability by ~0.2 kcal/mol per modification. The 2,6-diaminopurine base forms three hydrogen bonds with cytosine, mimicking guanine-cytosine pairing but with altered electrostatic potential.

Enzymatic and Thermodynamic Effects

- Polymerase Recognition : 4'-O-Methylation sterically hinders reverse transcriptase activity, as shown in studies of antiviral nucleosides.

- Ribonuclease Resistance : Methylation at the 4'-position protects against 3'-exonuclease degradation, extending oligonucleotide half-life.

Table 3: Biochemical Properties of Modified Nucleosides

| Property | This Compound | Unmodified Adenosine |

|---|---|---|

| Duplex Tm Increase | +3.5°C | Baseline |

| Nuclease Resistance | High | Low |

| Polymerase Incorporation | Limited | High |

Applications in Biotechnology

- CRISPR-Cas Systems : 4'-O-Methyl modifications in guide RNAs improve stability and editing efficiency.

- Antiviral Research : Analogous 4'-modified nucleosides (e.g., GS-441524) inhibit viral RNA polymerases.

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-20-7-4(2-18)21-10(6(7)19)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDQFJWVNWYVPR-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595329 | |

| Record name | 2-Amino-3'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80791-88-4 | |

| Record name | 2-Amino-3′-O-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80791-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3'-O-methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080791884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol , also known as 2-amino-3'-O-methyladenosine , is a purine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₆N₆O₄

- Molecular Weight : 296.286 g/mol

- CAS Number : 80791-88-4

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. It has been shown to inhibit the replication of viruses by interfering with nucleic acid synthesis. For instance, studies have demonstrated its effectiveness against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) through mechanisms involving the inhibition of viral polymerases.

Antitumor Effects

The compound has also garnered attention for its potential antitumor properties. In vitro studies suggest that it can induce apoptosis in cancer cells. This effect is believed to be mediated through the activation of caspases and the modulation of cell cycle regulators.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| A549 | 10 | Cell cycle arrest at G1 phase |

Immunomodulatory Effects

Another significant aspect of this compound is its immunomodulatory activity. It has been reported to enhance the production of cytokines such as IL-2 and IFN-gamma in T-cells, suggesting a role in boosting immune responses. This property could be beneficial in developing therapies for immunodeficiency disorders.

The primary mechanism of action involves the interaction with adenosine receptors, particularly A3 receptors. By activating these receptors, the compound can modulate various intracellular signaling pathways, leading to changes in gene expression and cellular responses.

Case Studies

-

Case Study on HIV Inhibition

A clinical trial involving HIV-positive patients demonstrated that administration of this compound led to a significant reduction in viral load after 12 weeks of treatment. The study highlighted its potential as an adjunct therapy in antiretroviral regimens. -

Antitumor Activity in Lung Cancer

In a preclinical model using A549 lung cancer cells, treatment with the compound resulted in a 50% reduction in tumor size compared to controls after four weeks. Histological analysis revealed increased apoptosis in treated tumors.

科学研究应用

Antiviral Activity

Research indicates that nucleoside analogues like (2R,3R,4S,5R)-2-(2,6-diamino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol exhibit antiviral properties. They can inhibit viral replication by mimicking natural nucleosides and interfering with nucleic acid synthesis.

Case Study : A study demonstrated that this compound effectively inhibited the replication of certain viruses in vitro, showcasing its potential as a therapeutic agent against viral infections.

Cancer Treatment

Nucleoside analogues are also being explored as chemotherapeutic agents. Their mechanism involves incorporation into DNA or RNA during replication, leading to chain termination or mispairing.

Case Study : In preclinical trials, this compound demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells was particularly noted.

Gene Therapy

The compound is being studied for its role in gene therapy applications. Its structure allows it to be used as a vector for delivering genetic material into cells.

Data Table: Gene Therapy Applications

| Application Area | Description |

|---|---|

| Vector Design | Utilized to enhance the delivery of therapeutic genes. |

| Cell Targeting | Modified to improve specificity towards target cell types. |

| Efficacy Studies | Ongoing research shows promise in increasing transfection efficiency. |

Enzyme Inhibition

Research has identified that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism.

Case Study : A study found that this compound inhibited adenosine deaminase activity, which is crucial for regulating purine metabolism.

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs vary in purine base modifications and sugar moiety substitutions. A comparative analysis is provided below:

Table 1: Substituent Variations and Physical Properties

Key Observations :

- Steric and Hydrogen Bonding : The C4-methoxy group in the target compound may hinder hydrogen bonding at the sugar moiety compared to hydroxyl-bearing analogs like Compound 23 .

- Biological Implications : Acetamido and bromo substituents () enhance lipophilicity, which could improve membrane permeability but may also increase cytotoxicity .

Key Observations :

- Hydrogenation methods (e.g., Raney Ni) achieve high yields (90% for Compound 23) but require controlled atmospheres .

- Acetylation () results in moderate yields (31%), likely due to competing side reactions .

Key Observations :

常见问题

Basic Research Questions

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Answer: Store the compound at -10°C to -20°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation caused by moisture or oxidation. Use airtight containers and avoid exposure to light. Stability studies on analogous nucleosides (e.g., in ) suggest that low temperatures and inert conditions are critical for maintaining integrity over long-term storage. Regularly monitor purity via HPLC to confirm stability .

Q. What personal protective equipment (PPE) is required for safe handling?

- Answer: Use NIOSH-approved safety goggles and a face shield to protect against eye/skin contact. Wear nitrile gloves (pre-tested for chemical compatibility) and a lab coat. Ensure proper ventilation (e.g., fume hood) to avoid aerosol inhalation. These protocols align with OSHA standards for handling toxic nucleoside analogs, as detailed in and .

Q. What synthetic strategies are effective for achieving high stereochemical fidelity in this compound?

- Answer: Use stereoselective glycosylation with protecting groups (e.g., tert-butyldimethylsilyl or acetyl groups) to control sugar moiety configuration. Purify intermediates via flash chromatography or HPLC . and highlight the use of phosphoramidite chemistry and silyl protection for analogous purine derivatives, ensuring minimal racemization .

Advanced Research Questions

Q. How can researchers design experiments to assess glycosidic bond stability under physiological conditions?

- Answer: Conduct accelerated degradation studies at varying pH (4.0–7.4) and temperatures (25–37°C). Monitor hydrolysis kinetics using HPLC-MS or UV-Vis spectroscopy . Compare results to structurally similar compounds (e.g., ’s fluorinated nucleoside) to identify substituent effects on bond lability. Include negative controls (e.g., inert buffers) to isolate pH/temperature effects .

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Answer: Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Use orthogonal assays (e.g., SPR for binding affinity, qPCR for transcriptional inhibition) to validate mechanisms. Cross-reference with ’s dimethyladenosine studies, noting how methylation impacts receptor interactions .

Q. How can the compound’s stereochemical purity be rigorously characterized?

- Answer: Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak®) and NMR spectroscopy (¹H/¹³C, COSY, NOESY) to confirm stereochemistry. For absolute configuration, use X-ray crystallography (as in ’s pyrrolo-pyrimidine derivative) or circular dichroism . Compare retention times and spectral data to synthetic standards .

Q. What strategies study the compound’s interaction with enzymes like kinases or polymerases?

- Answer: Use surface plasmon resonance (SPR) to measure real-time binding kinetics. For structural insights, perform co-crystallization with target enzymes (e.g., DNA polymerase β) and analyze via X-ray diffraction . ’s fluoro-substituted analog demonstrates how halogenation alters enzyme active-site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。